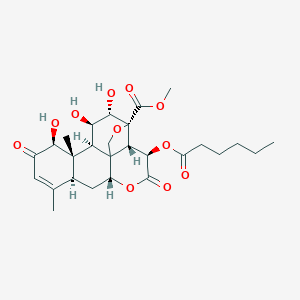
Menthyl 3-(2-pyridylsulfinyl)acrylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- A study by Phillips et al. (1989) synthesized derivatives of (Z)-methyl acrylate, including 2-pyridylsulfinyl derivatives, to investigate their cytotoxic activity. These compounds showed potential in in vitro and in vivo screens for antineoplastic activity (Phillips et al., 1989).
Copolymer Synthesis
- Research by Majumdar et al. (1982) focused on synthesizing copolymers of (—)-p-(3-menthyl) acrylate with 4-vinylpyridine. They explored the reactivity ratios of these comonomers and investigated the chiroptical properties of the resulting compounds (Majumdar et al., 1982).
Enantioconvergent Synthesis
- Arai et al. (1988) developed an enantioconvergent synthesis route for carbocyclic nucleosides using the asymmetric Diels–Alder reaction of menthyl 3-(2-pyridylsulphinyl)acrylate. This method was instrumental in synthesizing compounds like (–)-aristeromycin and (–)-neplanocin A (Arai et al., 1988).
Asymmetric Diels-Alder Cycloaddition
- Another study by Arai et al. (1988) demonstrated the highly diastereoselective Diels-Alder reaction of menthyl (Z)-(S) s-3-(2-pyridylsulfinyl) propenoate, contributing to stereochemical control in organic synthesis (Arai et al., 1988).
Palladium-Catalyzed C-H Activation
- Research by Yu et al. (2011) explored palladium-catalyzed C-H activation reactions directed by a removable 2-pyridylsulfinyl group. This study expanded the possibilities for aromatic olefination and arylation of arenes (Yu et al., 2011).
Preparation and Adhesion Performance
- Baek and Hwang (2016) investigated the use of menthyl acrylate in preparing transparent acrylic pressure-sensitive adhesives. This work contributed to the development of biomaterial-based adhesives with enhanced adhesion performance (Baek & Hwang, 2016).
Eigenschaften
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13(2)15-8-7-14(3)12-16(15)22-18(20)9-11-23(21)17-6-4-5-10-19-17/h4-6,9-11,13-16H,7-8,12H2,1-3H3/b11-9-/t14-,15+,16+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWWRYNVHIKIDU-ZFFGRMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=CS(=O)C2=CC=CC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)/C=C\[S@](=O)C2=CC=CC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105802-70-8 | |
| Record name | Menthyl 3-(2-pyridylsulfinyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







